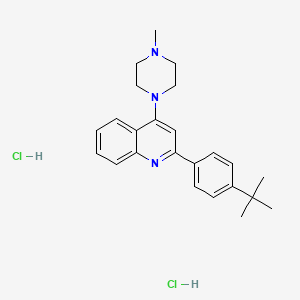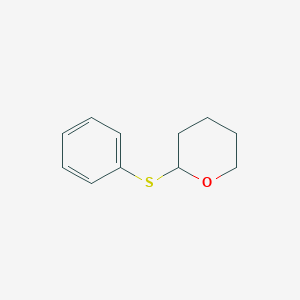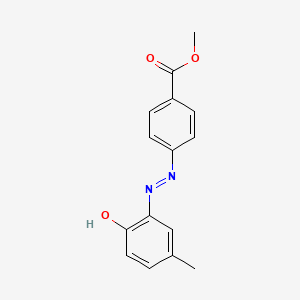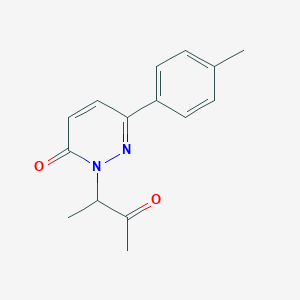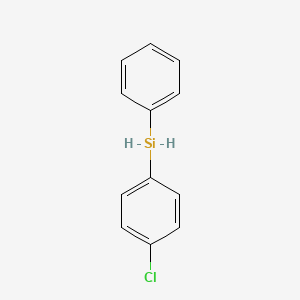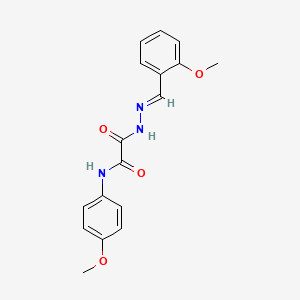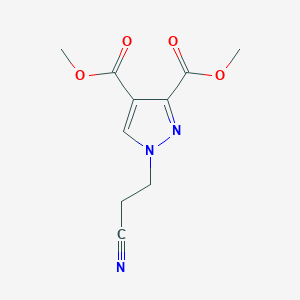
4'-Chloro-3'-nitrophthalanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 It is a derivative of phthalanilic acid, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3’ position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-nitrophthalanilic acid typically involves the nitration of 4’-Chlorophthalanilic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-nitrophthalanilic acid may involve a multi-step process starting from readily available raw materials such as chlorobenzene and phthalic anhydride. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-3’-nitrophthalanilic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4’-Amino-3’-nitrophthalanilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3’-nitrophthalanilic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3’-nitrophthalanilic acid depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
- 4’-Chloro-3’-methylphthalanilic acid
- 4’-Chloro-3’-sulfamoylphthalanilic acid
- 4’-Fluoro-3’-nitrophthalanilic acid
Comparison: 4’-Chloro-3’-nitrophthalanilic acid is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4’-Chloro-3’-methylphthalanilic acid, the nitro group in 4’-Chloro-3’-nitrophthalanilic acid provides additional sites for chemical modification and potential interactions with biological targets.
Propriétés
Numéro CAS |
19368-47-9 |
|---|---|
Formule moléculaire |
C14H9ClN2O5 |
Poids moléculaire |
320.68 g/mol |
Nom IUPAC |
2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Clé InChI |
VAGZUCBTHOUBNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



